molecular formula C21H18ClF2N5O2 B2546332 N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide CAS No. 1251550-92-1

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide

Cat. No.: B2546332
CAS No.: 1251550-92-1
M. Wt: 445.85
InChI Key: SNMXPZOPDGLVIS-UHFFFAOYSA-N
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Description

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C21H18ClF2N5O2 and its molecular weight is 445.85. The purity is usually 95%.
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Scientific Research Applications

Chelating Ligand Applications in Chemistry

Triazoles, including those structurally related to the compound , have been extensively studied for their utility as chelating ligands. In the case of rhenium(I) carbonyl complexes, triazole-containing ligands have been shown to exhibit remarkable redox stability and versatile donor/acceptor properties. These characteristics are beneficial for applications in homogeneous- and electro-catalysis, photochemistry, and electrochemistry (Suntrup et al., 2017).

Antimicrobial and Antifungal Activities

Compounds featuring triazole and benzamide groups have demonstrated significant antimicrobial and antifungal activities. The synthesis of novel 1,2,4-triazole derivatives has been linked to the development of agents with good to moderate activities against a range of microorganisms, suggesting their potential utility in addressing drug-resistant infections (Bektaş et al., 2007). Moreover, triazole derivatives with piperidine side chains have shown improved in vitro antifungal activity over traditional azole drugs, indicating their promise for therapeutic applications (Yu et al., 2014).

Supramolecular and Coordination Chemistry

The unique properties of 1,2,3-triazoles, including their ability to engage in supramolecular interactions, make them attractive for use in coordination chemistry. Their versatility enables applications in anion recognition, catalysis, and photochemistry, extending well beyond the original scope of click chemistry. This adaptability underscores the potential of triazole-containing compounds in designing sophisticated chemical systems (Schulze & Schubert, 2014).

Novel Synthetic Routes and Chemical Properties

Research into compounds with triazole and benzamide components has also focused on developing novel synthetic routes and understanding their chemical properties. Studies have explored efficient syntheses and characterized the solubility thermodynamics and partitioning processes in biologically relevant solvents, contributing to the drug design and delivery field (Volkova et al., 2020).

Properties

IUPAC Name

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF2N5O2/c22-14-2-4-16(5-3-14)29-12-19(26-27-29)21(31)28-9-7-15(8-10-28)25-20(30)13-1-6-17(23)18(24)11-13/h1-6,11-12,15H,7-10H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMXPZOPDGLVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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